CHM-1 CHM-1 Potent antitumor agent. Antiproliferative, anti-angiogenic and anti-apoptotic in a dose dependent manner. Reduces cell viability (IC50 = 0.13 - 8.2 μM) and tumor invasion. Active in vitro and in vivo. Increases expression of DR5, TRIAL, p53. Reduces tumor polymerisation and caspase activation.
CHM-1 is an inhibitor of tubulin polymerization (IC50 = 0.68 µM) with anticancer activity. It inhibits colchicine tubulin binding by 39% when used at a concentration of 5 µM. CHM-1 inhibits the growth of K562, NCI H226, HCT116, OVCAR-3, RXF 393L, SK-MEL-5, SF-268, and SF-295 cancer cells (mean GI50 = 130 nM). It induces apoptosis in HA22T hepatocellular carcinoma cells in a concentration-dependent manner. CHM-1 (10 mg/kg) reduces tumor volume and increases survival in an HA22T mouse xenograft model.
Inducer of apoptosis
CHM-1 is an inhibitor of tubulin polymerization. It acts by inducing apoptosis and as an antitumor agent.
Brand Name: Vulcanchem
CAS No.: 154554-41-3
VCID: VC0523576
InChI: InChI=1S/C16H10FNO3/c17-11-4-2-1-3-9(11)12-6-14(19)10-5-15-16(21-8-20-15)7-13(10)18-12/h1-7H,8H2,(H,18,19)
SMILES: C1OC2=C(O1)C=C3C(=C2)C(=O)C=C(N3)C4=CC=CC=C4F
Molecular Formula: C16H10FNO3
Molecular Weight: 283.25 g/mol

CHM-1

CAS No.: 154554-41-3

Cat. No.: VC0523576

Molecular Formula: C16H10FNO3

Molecular Weight: 283.25 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

CHM-1 - 154554-41-3

Specification

Description Potent antitumor agent. Antiproliferative, anti-angiogenic and anti-apoptotic in a dose dependent manner. Reduces cell viability (IC50 = 0.13 - 8.2 μM) and tumor invasion. Active in vitro and in vivo. Increases expression of DR5, TRIAL, p53. Reduces tumor polymerisation and caspase activation.
CHM-1 is an inhibitor of tubulin polymerization (IC50 = 0.68 µM) with anticancer activity. It inhibits colchicine tubulin binding by 39% when used at a concentration of 5 µM. CHM-1 inhibits the growth of K562, NCI H226, HCT116, OVCAR-3, RXF 393L, SK-MEL-5, SF-268, and SF-295 cancer cells (mean GI50 = 130 nM). It induces apoptosis in HA22T hepatocellular carcinoma cells in a concentration-dependent manner. CHM-1 (10 mg/kg) reduces tumor volume and increases survival in an HA22T mouse xenograft model.
Inducer of apoptosis
CHM-1 is an inhibitor of tubulin polymerization. It acts by inducing apoptosis and as an antitumor agent.
CAS No. 154554-41-3
Molecular Formula C16H10FNO3
Molecular Weight 283.25 g/mol
IUPAC Name 6-(2-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one
Standard InChI InChI=1S/C16H10FNO3/c17-11-4-2-1-3-9(11)12-6-14(19)10-5-15-16(21-8-20-15)7-13(10)18-12/h1-7H,8H2,(H,18,19)
Standard InChI Key ZMYDAPJHGNEFGQ-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C3C(=C2)C(=O)C=C(N3)C4=CC=CC=C4F
Canonical SMILES C1OC2=C(O1)C=C3C(=C2)C(=O)C=C(N3)C4=CC=CC=C4F
Appearance Solid powder

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